2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-27-20-22-21-19(26-20)16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSPAEJMRDXZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Benzoic Acid
Benzoic acid undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst, yielding ethyl benzoate. This step typically achieves >90% conversion under reflux conditions (12–16 hours). The reaction mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent elimination of water.
Formation of Benzohydrazide
Ethyl benzoate reacts with hydrazine hydrate in methanol under reflux to form benzohydrazide. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the ester spot (Rf ~0.7 in hexane:ethyl acetate, 7:3).
Cyclization to Oxadiazole-Thiol
Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol. The reaction mechanism involves deprotonation of the hydrazide by KOH, followed by nucleophilic attack on CS₂, intramolecular cyclization, and acidification to precipitate the product. The crude product is recrystallized from ethanol, yielding a pale-yellow solid with a melting point of 162–164°C.
Table 1: Synthesis of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol
Preparation of 1-(4-Phenylpiperazin-1-yl)Ethanone
The 4-phenylpiperazine moiety confers conformational flexibility and receptor-binding affinity, making it a common motif in neuropharmacological agents. The synthesis of 1-(4-phenylpiperazin-1-yl)ethanone involves direct acetylation of 4-phenylpiperazine.
Acetylation of 4-Phenylpiperazine
4-Phenylpiperazine reacts with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the acetyl chloride, forming the N-acetyl derivative. After aqueous workup and column chromatography (silica gel, ethyl acetate:hexane 1:1), the product is obtained as a white crystalline solid with a melting point of 98–100°C.
Table 2: Synthesis of 1-(4-Phenylpiperazin-1-yl)Ethanone
Bromination of 1-(4-Phenylpiperazin-1-yl)Ethanone
Alpha-bromination of ketones introduces electrophilic sites for subsequent nucleophilic substitutions. For 1-(4-phenylpiperazin-1-yl)ethanone, bromination at the α-carbon is achieved using N-bromosuccinimide (NBS) under radical conditions.
Radical Bromination Mechanism
NBS (1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) are added to a solution of the ketone in carbon tetrachloride (CCl₄). The mixture is irradiated with a 300 W tungsten lamp for 4–6 hours, initiating a radical chain mechanism. The succinimide radical abstracts a hydrogen atom from the α-carbon, generating a carbon-centered radical that reacts with Br₂ (liberated from NBS) to form 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone. The product is purified via flash chromatography (hexane:ethyl acetate 4:1), yielding a colorless oil that solidifies upon cooling.
Table 3: Bromination Reaction Parameters
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.1 |
| Solvent | CCl₄ |
| Light Source | 300 W Tungsten Lamp |
| Yield | 72% |
| ¹³C-NMR | δ 42.8 (CH₂Br), 208.5 (C=O) |
Coupling Reaction to Form the Target Compound
The final step involves nucleophilic substitution between 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone.
Reaction Optimization
The thiol is deprotonated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C, generating a thiolate anion. This nucleophile attacks the electrophilic α-carbon of the bromoethanone, displacing bromide and forming the thioether linkage. The reaction is monitored via TLC (Rf ~0.5 in chloroform:methanol 9:1) and quenched with ice-cold water. The crude product is recrystallized from ethanol, yielding the target compound as off-white crystals.
Table 4: Coupling Reaction Conditions
| Parameter | Value |
|---|---|
| Base | NaH (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT, 12 h |
| Yield | 68% |
| Melting Point | 158–160°C |
Spectral Characterization and Analytical Data
Infrared Spectroscopy
The IR spectrum of the target compound exhibits key absorptions at:
Nuclear Magnetic Resonance Spectroscopy
¹H-NMR (DMSO-d6):
- δ 7.52–7.48 (m, 5H, ArH from oxadiazole)
- δ 3.22–3.18 (m, 8H, piperazine CH₂)
- δ 4.12 (s, 2H, SCH₂CO)
- δ 2.98 (s, 3H, COCH₃)
¹³C-NMR (DMSO-d6):
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 423.1325 (calculated for C₂₁H₂₁N₄O₂S: 423.1328).
Chemical Reactions Analysis
Types of Reactions
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole structure have been studied extensively for their antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. The presence of the sulfanyl group enhances reactivity and may contribute to this antimicrobial efficacy .
Case Study:
A study demonstrated that oxadiazole derivatives showed promising results in inhibiting bacterial growth, suggesting potential as new antimicrobial agents .
Anticancer Potential
The anticancer properties of oxadiazole derivatives are well-documented. Compounds similar to 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study:
In vitro studies have indicated that certain oxadiazole derivatives can significantly reduce the viability of cancer cells by triggering apoptotic pathways, making them candidates for further development as anticancer drugs .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for anxiety or depression .
Synthesis and Reactivity
The synthesis of This compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Typical synthetic routes include:
- Formation of the Oxadiazole Ring: This can be accomplished by reacting hydrazides with carboxylic acids or acid chlorides.
- Introduction of the Sulfanyl Group: This step often involves thionation reactions.
- Piperazine Integration: The final compound is formed through acylation reactions involving piperazine derivatives .
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several analogues share the 1,3,4-oxadiazole-thioether-ethanone core but differ in substituents on the aryl or heterocyclic moieties. Key examples include:
Table 1: Structural Analogues and Their Modifications
Key Observations :
- Anticancer Activity : Derivatives with pyrimidinylthiopropyl substituents (e.g., 4a–g) exhibit cytotoxicity proportional to viable cell count, suggesting a mechanism linked to cell proliferation pathways .
- Electron-Withdrawing Groups : Chloro (11a) and nitro (6e) substituents enhance stability and dipole interactions, as evidenced by higher melting points (e.g., 167°C for 6d) .
- Biological Target Specificity: The bromoindole derivative (4a) targets EGFR, while cyclohexylamino-thiadiazole hybrids (6b–6e) show anticandidal activity, highlighting substituent-dependent selectivity .
Key Observations :
Pharmacokinetic and Computational Properties
Computed properties for analogues provide insights into drug-likeness:
Table 3: Computed Properties of Selected Analogues
Biological Activity
The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a member of the oxadiazole and piperazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyloxadiazol with appropriate piperazine derivatives. The general synthetic route includes:
- Formation of 5-phenyloxadiazol : This is achieved through cyclization reactions involving phenyl hydrazine and appropriate carbonyl compounds.
- Thioether formation : The introduction of a sulfur atom to form the thioether linkage.
- Final coupling : The compound is then coupled with piperazine derivatives to yield the target structure.
Antimicrobial Activity
Research has indicated that derivatives of the oxadiazole scaffold exhibit significant antimicrobial properties. A study by Rehman et al. (2016) demonstrated that several synthesized compounds showed varying degrees of activity against a panel of microbial species, with some compounds exhibiting potent antimicrobial effects comparable to standard antibiotics .
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] have been shown to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. Specifically, certain derivatives have been reported to affect the G0/G1 and G2/M phases in cancer cell lines like MCF-7 and HCT116, suggesting their role in modulating cell cycle dynamics .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications. Key factors include:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups (EWGs) such as halogens enhances antimicrobial and anticancer activities.
- Piperazine moiety : Modifications in the piperazine ring can alter the lipophilicity and bioavailability, impacting overall efficacy .
Case Study 1: Antimicrobial Screening
In a systematic screening of various oxadiazole derivatives, compound 6h was identified as particularly effective against Gram-positive and Gram-negative bacteria. The study employed standard disk diffusion methods to evaluate antimicrobial efficacy against strains like E. coli and S. aureus .
Case Study 2: Anticancer Activity in MCF-7 Cells
A derivative structurally related to 2-[(5-phenyloxadiazol-2-yl)sulfanyl] was tested for its effects on MCF-7 breast cancer cells. Results indicated that this compound induced significant apoptosis and inhibited cell proliferation by interfering with CDK9 activity, showcasing its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one, and how are intermediates purified?
Synthesis typically involves multi-step reactions, including cyclization of the oxadiazole core, sulfanyl linkage formation, and coupling with the piperazine moiety. Critical steps include:
- Cyclization : Reaction of thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions (e.g., using POCl₃) to form the 1,3,4-oxadiazole ring.
- Sulfanyl Coupling : Thiolation via nucleophilic substitution using reagents like CS₂ or thiourea derivatives under alkaline conditions.
- Purification : Intermediate and final products are purified via column chromatography (silica gel) or recrystallization (methanol/water mixtures). Analytical techniques such as TLC and HPLC monitor reaction progress .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for oxadiazole (δ 8.5–9.0 ppm) and piperazine (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and stereoelectronic effects .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time matching the reference standard and ≥95% peak area purity are required.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Disorder in Flexible Groups : The piperazine ring or phenyl groups may exhibit positional disorder. Partial occupancy refinement in SHELXL and density modification (e.g., SQUEEZE) resolve these issues.
- Twinning : For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections.
- Validation : PLATON checks for geometric outliers, while R₁/wR₂ convergence below 5% ensures reliability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl rings to modulate electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for neuroactivity) using dose-response curves (IC₅₀ determination).
- Statistical Modeling : Multivariate regression correlates substituent properties (Hammett σ, logP) with activity .
Q. What strategies mitigate poor solubility in aqueous buffers during in vitro assays?
Q. How can computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions, prioritizing poses with low binding energies.
- MD Simulations : GROMACS or AMBER assesses stability of docked complexes over 100-ns trajectories.
- DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How should researchers resolve contradictory bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
